molecular formula C16H15N3O3 B2634072 4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one CAS No. 1797017-80-1

4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one

Cat. No.: B2634072
CAS No.: 1797017-80-1
M. Wt: 297.314
InChI Key: WUHKFWRPVDYJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one is a compound with a wide range of applications in scientific research and industry. It is known for its unique structure, which combines a pyridine ring, a benzoyl group, and a piperazine moiety. This compound has been studied for its potential biological activities and its role in various chemical reactions.

Mechanism of Action

Preparation Methods

The synthesis of 4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

This compound has a wide range of applications in scientific research. It is used in the synthesis of novel heterocyclic compounds with potential biological activities. In medicinal chemistry, it has been studied for its anti-fibrotic, antimicrobial, antiviral, antitumor, and antifibrotic properties . Additionally, it is used in the development of new materials for biomedical and electronic applications.

Comparison with Similar Compounds

4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one can be compared with other similar compounds, such as pyrimidine derivatives and other piperazine-based compounds. These compounds share some structural similarities but may differ in their biological activities and applications. For example, pyrimidine derivatives are known for their antimicrobial, antiviral, and antitumor properties, while piperazine-based compounds are widely used in pharmaceuticals for their diverse biological activities .

Similar compounds include:

  • Pyrimidine derivatives
  • Piperazine-based compounds
  • Benzoyl-substituted heterocycles

Properties

IUPAC Name

4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-14-11-19(9-8-17-14)16(21)12-4-3-5-13(10-12)22-15-6-1-2-7-18-15/h1-7,10H,8-9,11H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHKFWRPVDYJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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